3-Piperidin-4-yl-1H-indole-5-carbonitrile
Overview
Description
3-Piperidin-4-yl-1H-indole-5-carbonitrile is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The piperidine ring, on the other hand, is a saturated six-membered ring containing nitrogen, which is often found in alkaloids and synthetic drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1H-indole-5-carbonitrile typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the Fischer indole synthesis, allowing for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-yl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
3-Piperidin-4-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-yl-1H-indole-5-carbonitrile depends on its specific biological target. In general, the indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The nitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
3-Piperidin-4-yl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
3-Piperidin-4-yl-1H-indole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific interactions that other similar compounds cannot. This can lead to different biological activities and properties, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2 |
InChI Key |
FKYYQTPGCWRMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.